molecular formula C6H4ClN5 B11909861 8-Chloropyrimido[5,4-d]pyrimidin-2-amine CAS No. 1260850-64-3

8-Chloropyrimido[5,4-d]pyrimidin-2-amine

Cat. No.: B11909861
CAS No.: 1260850-64-3
M. Wt: 181.58 g/mol
InChI Key: WWJYTELWYPTUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloropyrimido[5,4-d]pyrimidin-2-amine is a heterocyclic compound with a bicyclic structure consisting of fused pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloropyrimido[5,4-d]pyrimidin-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a chlorinating agent to introduce the chlorine atom at the desired position. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

8-Chloropyrimido[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, oxidized or reduced derivatives, and cyclized compounds with enhanced biological or chemical properties .

Scientific Research Applications

8-Chloropyrimido[5,4-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloropyrimido[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloropyrimido[5,4-d]pyrimidin-2-amine is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1260850-64-3

Molecular Formula

C6H4ClN5

Molecular Weight

181.58 g/mol

IUPAC Name

4-chloropyrimido[5,4-d]pyrimidin-6-amine

InChI

InChI=1S/C6H4ClN5/c7-5-4-3(10-2-11-5)1-9-6(8)12-4/h1-2H,(H2,8,9,12)

InChI Key

WWJYTELWYPTUCR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)C(=NC=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.